An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopentanecarbonitrile: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopentanecarbonitrile: Synthesis, Characterization, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopentanecarbonitrile, a substituted aryl cyclopentanecarbonitrile with potential applications in pharmaceutical and chemical research. While specific data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related molecules to present a scientifically grounded guide for researchers, scientists, and drug development professionals. This guide covers nomenclature, physicochemical properties, a plausible synthetic route with detailed protocols, analytical characterization methods, and a discussion of its potential pharmacological relevance based on analogous structures.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is fundamental to scientific communication and research. 1-(3-Chlorophenyl)cyclopentanecarbonitrile is a molecule featuring a cyclopentane ring and a nitrile group attached to the same carbon, which is also bonded to a 3-chlorophenyl group.
Systematic IUPAC Name: 1-(3-chlorophenyl)cyclopentane-1-carbonitrile
Synonyms and Alternative Names: While the systematic IUPAC name is the most precise identifier, the following synonyms may be encountered:
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1-(m-chlorophenyl)cyclopentanecarbonitrile
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3-CPC (a potential laboratory abbreviation)
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Cyclopentanecarbonitrile, 1-(3-chlorophenyl)-
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 143328-16-9 |
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.68 g/mol |
| InChI Key | InChIKey=TXVNBTOIDITCBF-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 1-(3-Chlorophenyl)cyclopentanecarbonitrile are crucial for its handling, formulation, and development as a potential therapeutic agent or chemical intermediate. The data presented below is a combination of known values and estimations based on its structure.
| Property | Value/Description |
| Appearance | White to off-white solid or crystalline powder (predicted) |
| Melting Point | Not available. Expected to be a solid at room temperature based on similar structures. |
| Boiling Point | > 300 °C at 760 mmHg (estimated) |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. |
| LogP | ~3.6 (predicted), indicating good lipophilicity. |
Synthesis of 1-(3-Chlorophenyl)cyclopentanecarbonitrile
Rationale for Synthetic Approach
The chosen synthetic pathway is a nucleophilic substitution reaction, a robust and widely used method in organic chemistry.[1][2] The acidity of the α-hydrogen in 3-chlorophenylacetonitrile allows for the formation of a carbanion, which can act as a nucleophile. This carbanion then attacks the electrophilic carbon of 1,4-dibromobutane in a two-step intramolecular cyclization to form the desired cyclopentane ring. This approach is favored for its relatively high yield and the availability of starting materials.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 1-(3-Chlorophenyl)cyclopentanecarbonitrile.
Detailed Experimental Protocol
Materials:
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3-Chlorophenylacetonitrile (1.0 eq)
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1,4-Dibromobutane (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask.
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Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of 3-chlorophenylacetonitrile (1.0 eq) in anhydrous THF to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the nitrile should be observed.
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Cyclization: Add 1,4-dibromobutane (1.1 eq) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 1-(3-Chlorophenyl)cyclopentanecarbonitrile.
Analytical Characterization
The structural confirmation of the synthesized 1-(3-Chlorophenyl)cyclopentanecarbonitrile is achieved through a combination of spectroscopic techniques. Below is a summary of the expected analytical data.
Predicted NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules.[3][4] While experimental data for this specific compound is not published, predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.30 - 7.50 | m | 4H | - |
| Cyclopentane Protons | 1.80 - 2.20 | m | 8H | - |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Carbon (C-CN) | 140 - 142 |
| Nitrile Carbon (-CN) | 120 - 122 |
| Aromatic Carbons | 125 - 135 |
| Quaternary Aromatic Carbon (C-Cl) | 133 - 135 |
| Cyclopentane Carbons | 25 - 45 |
Analytical Workflow
Caption: Standard workflow for the analytical characterization of the final product.
Potential Pharmacological Profile and Applications
While the specific biological activity of 1-(3-Chlorophenyl)cyclopentanecarbonitrile has not been extensively reported, the chemical scaffold of aryl-substituted cyclic compounds is present in numerous biologically active molecules.
Rationale from Structurally Similar Compounds
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Antidepressant Activity: A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants, with some showing greater activity than imipramine and desipramine.[5] The presence of the aryl and cyclic alkane moieties in 1-(3-Chlorophenyl)cyclopentanecarbonitrile suggests that it could be a valuable intermediate for the synthesis of novel psychoactive compounds.
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Fungicidal Activity: Certain cyclopentane derivatives are known to possess fungicidal properties.[6] The structural features of 1-(3-Chlorophenyl)cyclopentanecarbonitrile make it a candidate for investigation in the development of new antifungal agents.
-
Ion Channel Modulation: Substituted cyclopentane compounds have been investigated as inhibitors of TRPC6 and TRPC3 channels, which are implicated in various diseases.[7]
Hypothetical Signaling Pathway Involvement
Given the potential for antidepressant-like activity, derivatives of 1-(3-Chlorophenyl)cyclopentanecarbonitrile could potentially modulate serotonergic or noradrenergic pathways.
Caption: A hypothetical signaling pathway for a potential antidepressant derivative.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Chlorophenyl)cyclopentanecarbonitrile. Based on related compounds, it should be considered as potentially hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
1-(3-Chlorophenyl)cyclopentanecarbonitrile is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route, and methods for its analytical characterization. While further research is needed to fully elucidate its pharmacological profile, the structural similarities to known bioactive molecules suggest that it is a promising candidate for further investigation.
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